molecular formula C8H13NO2 B12975668 8-Oxa-2-azaspiro[4.5]decan-6-one

8-Oxa-2-azaspiro[4.5]decan-6-one

Cat. No.: B12975668
M. Wt: 155.19 g/mol
InChI Key: DTOIMYPZVZWWLD-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decan-6-one is a bicyclic spirocyclic compound featuring a six-membered lactam ring fused to a tetrahydrofuran-like oxygen-containing ring via a spiro junction at the 4,5-positions. Its synthesis typically involves catalytic hydrogenation of cyano intermediates under high-pressure H₂ conditions, as demonstrated by Derkach et al., who achieved an 86% yield using Raney nickel in methanol/ammonia . The compound’s structural complexity and heteroatom arrangement (oxygen at position 8, nitrogen at position 2) make it a valuable scaffold in medicinal chemistry, though its biological activity is highly dependent on substituents and ring size .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-6-one

InChI

InChI=1S/C8H13NO2/c10-7-5-11-4-2-8(7)1-3-9-6-8/h9H,1-6H2

InChI Key

DTOIMYPZVZWWLD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCOCC2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decan-6-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which 8-Oxa-2-azaspiro[4.5]decan-6-one exerts its effects involves interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing biological processes . Detailed studies are ongoing to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula MW Key Features Biological Activity (If Reported) Reference
8-Oxa-2-azaspiro[4.5]decan-6-one C₈H₁₃NO₂ 155.2 Lactam + oxygen ring; spiro[4.5] framework Inactive in antibacterial assays
1-Oxa-8-azaspiro[4.5]decan-2-one C₈H₁₃NO₂ 155.2 Oxygen at position 1, nitrogen at 8 Not reported
2,7-Diazaspiro[4.5]decan-6-one C₉H₁₄N₂O 166.2 Dual nitrogen centers IC₅₀ = 2.70 µM (C. albicans biofilm)
Azaspiro[3.4]octane derivatives Variable <200 Smaller spiro[3.4] framework Antibacterial activity (cf. ciprofloxacin)

Key Observations :

  • Ring Size : Smaller spirocycles (e.g., azaspiro[3.4]octanes) exhibit potent antibacterial activity, while larger analogs like 8-oxa-2-azaspiro[4.5]decane are inactive, likely due to steric hindrance or reduced membrane permeability .
  • Heteroatom Positioning : Substituting oxygen and nitrogen at different positions (e.g., 1-oxa vs. 8-oxa) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions .

Discussion of Key Findings

  • Structure-Activity Relationship (SAR) : The inactivity of 8-oxa-2-azaspiro[4.5]decane derivatives underscores the importance of compact spirocyclic frameworks for antibacterial activity. Larger rings may disrupt optimal binding to bacterial targets like DNA gyrase .
  • Synthetic Flexibility : The spiro[4.5] scaffold permits diverse functionalization (e.g., halogenation, Boc-protection), as evidenced by commercial availability of analogs like 2-Boc-2-azaspiro[4.5]decane-8-amine .
  • Physicochemical Properties : Log P values for related compounds (e.g., 2.70 for 2,7-diazaspiro[4.5]decan-6-one) suggest moderate lipophilicity, which could be optimized for CNS penetration or oral bioavailability .

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